molecular formula C7H6NNaO3 B13520364 Sodium 2-hydroxy-2-(pyridin-4-yl)acetate

Sodium 2-hydroxy-2-(pyridin-4-yl)acetate

Cat. No.: B13520364
M. Wt: 175.12 g/mol
InChI Key: XPSRPNOQWMAZRA-UHFFFAOYSA-M
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Description

Sodium 2-hydroxy-2-(pyridin-4-yl)acetate is an organic compound with the molecular formula C7H6NNaO3 This compound is characterized by the presence of a pyridine ring substituted at the 4-position with a hydroxyacetate group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-hydroxy-2-(pyridin-4-yl)acetate typically involves the reaction of pyridine-4-carboxaldehyde with sodium hydroxide and a suitable oxidizing agent. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions often include:

    Temperature: Room temperature to 60°C

    Solvent: Aqueous or organic solvents like ethanol

    Catalysts: May include transition metal catalysts to enhance the reaction rate

Industrial Production Methods: While specific industrial methods for the large-scale production of this compound are not well-documented, the general approach would involve optimizing the synthetic route for higher yields and purity. This could include:

    Continuous flow reactors: To maintain consistent reaction conditions

    Purification techniques: Such as crystallization or chromatography to isolate the product

Chemical Reactions Analysis

Types of Reactions: Sodium 2-hydroxy-2-(pyridin-4-yl)acetate can undergo various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding carboxylic acids

    Reduction: Reduction reactions can yield alcohol derivatives

    Substitution: Nucleophilic substitution reactions can introduce different functional groups

Common Reagents and Conditions:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Solvents: Water, ethanol, dichloromethane

Major Products:

    Oxidation: Produces carboxylic acids

    Reduction: Produces alcohols

    Substitution: Produces various substituted pyridine derivatives

Scientific Research Applications

Sodium 2-hydroxy-2-(pyridin-4-yl)acetate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties

    Medicine: Explored for its potential therapeutic applications, particularly in drug development

    Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds

Mechanism of Action

The mechanism of action of Sodium 2-hydroxy-2-(pyridin-4-yl)acetate involves its interaction with specific molecular targets. The compound can act as a chelating agent, binding to metal ions and affecting various biochemical pathways. Its effects are mediated through:

    Molecular targets: Enzymes, receptors, and metal ions

    Pathways involved: Oxidative stress pathways, enzyme inhibition, and signal transduction

Comparison with Similar Compounds

  • Sodium 2-hydroxy-2-(pyridin-2-yl)acetate
  • Sodium 2-hydroxy-2-(pyridin-3-yl)acetate
  • Sodium 2-hydroxy-2-(quinolin-4-yl)acetate

Comparison: Sodium 2-hydroxy-2-(pyridin-4-yl)acetate is unique due to its specific substitution pattern on the pyridine ring, which can influence its chemical reactivity and biological activity. Compared to its isomers, it may exhibit different binding affinities and selectivities for molecular targets, making it a valuable compound for targeted research applications.

Properties

Molecular Formula

C7H6NNaO3

Molecular Weight

175.12 g/mol

IUPAC Name

sodium;2-hydroxy-2-pyridin-4-ylacetate

InChI

InChI=1S/C7H7NO3.Na/c9-6(7(10)11)5-1-3-8-4-2-5;/h1-4,6,9H,(H,10,11);/q;+1/p-1

InChI Key

XPSRPNOQWMAZRA-UHFFFAOYSA-M

Canonical SMILES

C1=CN=CC=C1C(C(=O)[O-])O.[Na+]

Origin of Product

United States

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